molecular formula C27H26N2O6 B11468133 Phenyl [(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]carbamate

Phenyl [(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]carbamate

Cat. No.: B11468133
M. Wt: 474.5 g/mol
InChI Key: ALHQATUQLGSLAX-UHFFFAOYSA-N
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Description

PHENYL N-[(6,7-DIMETHOXYISOQUINOLIN-1-YL)(3,4-DIMETHOXYPHENYL)METHYL]CARBAMATE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL N-[(6,7-DIMETHOXYISOQUINOLIN-1-YL)(3,4-DIMETHOXYPHENYL)METHYL]CARBAMATE typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and phenyl components, followed by their coupling through carbamate formation. Common reagents used in these reactions include methoxy-substituted benzaldehydes, isoquinoline derivatives, and carbamoyl chlorides. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

PHENYL N-[(6,7-DIMETHOXYISOQUINOLIN-1-YL)(3,4-DIMETHOXYPHENYL)METHYL]CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

PHENYL N-[(6,7-DIMETHOXYISOQUINOLIN-1-YL)(3,4-DIMETHOXYPHENYL)METHYL]CARBAMATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PHENYL N-[(6,7-DIMETHOXYISOQUINOLIN-1-YL)(3,4-DIMETHOXYPHENYL)METHYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **PHENYL N-[(6,7-DIMETHOXYISOQUINOLIN-1-YL)(3,4-DIMETHOXYPHENYL)METHYL]UREA
  • **PHENYL N-[(6,7-DIMETHOXYISOQUINOLIN-1-YL)(3,4-DIMETHOXYPHENYL)METHYL]THIOCARBAMATE

Uniqueness

Compared to similar compounds, it may exhibit different reactivity, biological activity, and suitability for various applications .

Properties

Molecular Formula

C27H26N2O6

Molecular Weight

474.5 g/mol

IUPAC Name

phenyl N-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]carbamate

InChI

InChI=1S/C27H26N2O6/c1-31-21-11-10-18(15-22(21)32-2)25(29-27(30)35-19-8-6-5-7-9-19)26-20-16-24(34-4)23(33-3)14-17(20)12-13-28-26/h5-16,25H,1-4H3,(H,29,30)

InChI Key

ALHQATUQLGSLAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)NC(=O)OC4=CC=CC=C4)OC

Origin of Product

United States

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